molecular formula C7H10N2O2 B15072336 Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15072336
M. Wt: 154.17 g/mol
InChI Key: KIPNWIHKBHMERG-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 1-methylpyrrole and methyl 2-bromoacetate.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups at the 3-position.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Biological Probes: The compound can be used as a biological probe to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate may act as an enzyme inhibitor, binding to the active site of specific enzymes and preventing their normal function.

    Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    Methyl 3-amino-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a pyrrole ring.

    Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar but with the amino group at the 4-position instead of the 3-position.

Uniqueness:

    Structural Features: The unique substitution pattern of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 3-amino-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,8H2,1-2H3

InChI Key

KIPNWIHKBHMERG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)N

Origin of Product

United States

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